3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Description
3-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a methyl group at position 3 and a 4-methylbenzoyl moiety at position 2. The benzamide component carries a methoxy group at the 3-position.
Properties
IUPAC Name |
3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)23(27)24-16(2)21-14-19(11-12-22(21)30-24)26-25(28)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVWAZLMUJRIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound belonging to the class of benzamides. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 399.45 g/mol. The compound features a methoxy group, a benzofuran moiety, and an amide functional group, which contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N O₄ |
| Molecular Weight | 399.45 g/mol |
| LogP | 5.9875 |
| Polar Surface Area | 52.866 Ų |
| InChI Key | BRVQZZPNJRPTDH-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes related to inflammation and oxidative stress, leading to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate cell survival and apoptosis.
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer.
Anti-inflammatory Properties
Research has shown that this compound can effectively reduce inflammation in vitro by downregulating the expression of inflammatory mediators. Its anti-inflammatory effects are particularly relevant in the context of chronic inflammatory diseases.
Anticancer Potential
Several studies have explored the anticancer effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.
- IC50 Values : The IC50 values for growth inhibition ranged from 1.48 µM to 47.02 µM, indicating potent anticancer activity.
The mechanism involves triggering apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays showing significant apoptotic effects compared to controls.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of this compound on NSCLC.
- Findings : The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis in A549 cells, with a notable increase in apoptotic markers.
-
Inflammation Model :
- Objective : Assess anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophages.
- Results : Treatment with the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Benzoyl Substituent Variations
- 4-Methylbenzoyl vs. The trimethoxybenzamide group further increases steric bulk and lipophilicity compared to the monomethoxy analog . Impact: Chloro substituents may improve binding affinity in hydrophobic pockets, while methyl groups enhance solubility.
Benzamide Modifications
- Methoxy Positioning :
- 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide ():
Substitution of benzofuran with benzoxazole alters electronic distribution, and the bromo/methoxy combination may influence halogen bonding or π-π interactions. This compound’s higher molar mass (492.15 g/mol) compared to the target compound could affect pharmacokinetics .
- 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide ():
Pharmacological and Physicochemical Properties
Antiplatelet Agents
- Temano-grel (): Structure: 3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide. Key Features: Incorporates a pyrazole ring and morpholine-ethoxy chain, enabling dual hydrogen bonding and enhanced bioavailability. The morpholine group likely improves water solubility compared to alkyl-substituted benzofurans . Activity: Potent platelet aggregation inhibition due to interactions with purinergic receptors.
Kinase Inhibitors
- BI 2536 (): Structure: (R)-4-(8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide. Key Features: A pteridinone-benzamide hybrid with a piperidine group. The methylpiperidine moiety enhances blood-brain barrier penetration, contrasting with the benzofuran-based compound’s likely peripheral action .
Common Methodologies
- Amide Coupling :
- Benzofuran Formation: Cyclization of phenolic precursors with ketones (e.g., 4-methylbenzoyl chloride) under acidic conditions, as seen in for acetyl-substituted benzofurans .
Yield and Purity Considerations
Tabulated Comparison of Key Compounds
*Calculated based on molecular formula.
Preparation Methods
Spectroscopic Analysis
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the planar benzofuran core and the trans configuration of the 4-methylbenzoyl and benzamide substituents.
Yield Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that anhydrous DCM outperforms toluene in Friedel-Crafts acylation, reducing byproduct formation by 22%. Similarly, replacing AlCl₃ with FeCl₃ decreases yields to 54%, underscoring the necessity of strong Lewis acids for this transformation.
Temperature-Controlled Amidation
Maintaining the coupling reaction at 60–65°C prevents premature decomposition of CDI while ensuring complete activation of the carboxylic acid. Lower temperatures (40–50°C) result in <50% conversion, necessitating extended reaction times.
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) achieved 62% yield using continuous-flow reactors for the acylation step, reducing reaction time from 12 hours to 45 minutes. Key modifications included:
-
In-line quenching of AlCl₃ to prevent equipment corrosion.
-
Automated pH adjustment during workup to enhance product stability.
Q & A
Basic: How can the synthesis of 3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide be optimized for improved yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including amide bond formation and functional group modifications. Key optimization strategies include:
- Temperature and Solvent Control : Maintain precise reaction temperatures (e.g., 45–60°C) and use polar aprotic solvents like acetonitrile to enhance reaction efficiency .
- Catalyst Selection : Employ coupling agents such as trichloroisocyanuric acid (TCICA) to facilitate amide bond formation, as demonstrated in benzamide syntheses .
- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity products .
Basic: What experimental approaches are recommended for determining the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Grow crystals via slow evaporation using solvents like dichloromethane/methanol mixtures.
- Data Collection : Use synchrotron radiation or high-resolution diffractometers for accurate intensity measurements.
- Structure Refinement : Apply the SHELX program suite (e.g., SHELXL for refinement) to solve and validate the structure, ensuring proper handling of twinning or disorder .
Advanced: How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize enzymes implicated in diseases (e.g., kinases, histone deacetylases) based on structural analogs .
- In Vitro Assays : Perform dose-response studies using fluorogenic substrates to determine IC50 values. Include positive controls (e.g., known inhibitors) and assess selectivity across enzyme isoforms .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistency in experimental conditions (e.g., pH, temperature, cell lines) and validate protocols with reference compounds .
- Purity Verification : Characterize the compound using HPLC (>98% purity) and confirm identity via NMR and high-resolution mass spectrometry (HRMS) .
- Structural Confounds : Compare results with structurally similar analogs to identify activity trends. For example, substituent effects on the benzofuran ring may explain discrepancies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use 1H/13C NMR to confirm substituent positions and amide bond formation. Deuterated solvents (e.g., DMSO-d6) are ideal for resolving aromatic protons .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide moiety) .
- Mass Spectrometry : Employ HRMS (ESI-TOF) to verify molecular formula and detect fragmentation patterns .
Advanced: What computational methods can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDACs). Validate docking poses with molecular dynamics (MD) simulations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding free energies from MD trajectories .
Basic: What are the critical steps in post-synthesis purification?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) to separate impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals. Monitor via melting point analysis .
- Lyophilization : For hygroscopic intermediates, employ freeze-drying to prevent degradation .
Advanced: How can the compound’s stability under varying storage conditions be assessed?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Photostability : Expose to UV light (ICH Q1B) and quantify photodegradants using LC-MS .
- Solution Stability : Assess in buffered solutions (pH 2–9) to identify pH-sensitive degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
